molecular formula C10H9IN2O2 B3046364 Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate CAS No. 1234616-44-4

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Cat. No. B3046364
Key on ui cas rn: 1234616-44-4
M. Wt: 316.09
InChI Key: LVSOFRKXDZQFIR-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

To a solution of 3-iodo-1H-indazole-5-carboxylic acid methyl ester (1.0 g, 3.31 mmol) in THF (12 mL) at 0° C. was added KOt-Bu (520 mg, 4.63 mmol). The reaction mixture was stirred at 0° C. for 30 min then added iodomethane (0.29 mL, 4.63 mmol). Stirred at 0° C. for 30 min then warmed to room temperature and stirred for 2 h. The reaction was quenched with water and extracted with EtOAc (2×) then with CH2Cl2 (2×). The combined organics were dried over MgSO4 and concentrated to afford 950 mg of 3-iodo-1-methyl-1H-indazole-5-carboxylic acid methyl ester a pale yellow solid. NMR analysis revealed an 8:1 mixture of N1:N2 alkylated regioisomers. Major: 1H NMR (CDCl3, 300 MHz): δ (ppm) 8.25 (s, 1H), 8.13 (dd, J=8.7, 1.5 Hz, 1H), 7.39 (d, J=8.7 Hz, 1H), 4.13 (s, 3H), 3.98 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][N:9]=[C:8]2[I:14])=[O:4].[CH3:15]C([O-])(C)C.[K+].IC>C1COCC1>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[N:10]([CH3:15])[N:9]=[C:8]2[I:14])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(=O)C=1C=C2C(=NNC2=CC1)I
Name
Quantity
520 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.29 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirred at 0° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C=1C=C2C(=NN(C2=CC1)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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